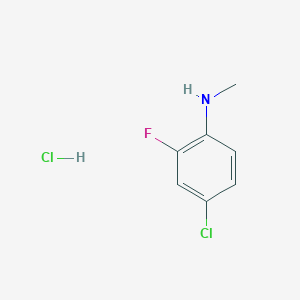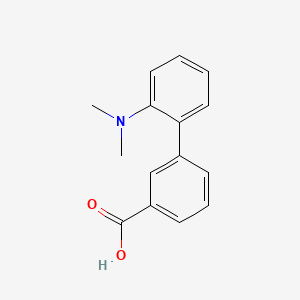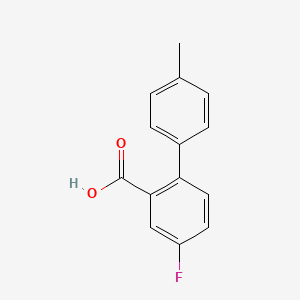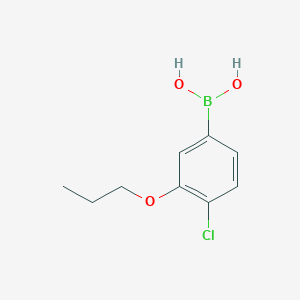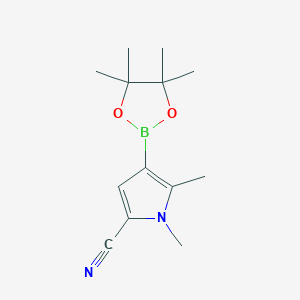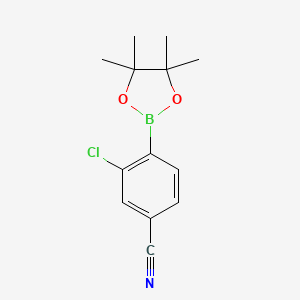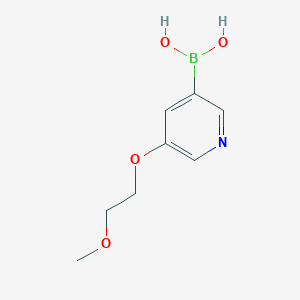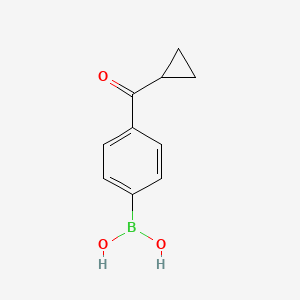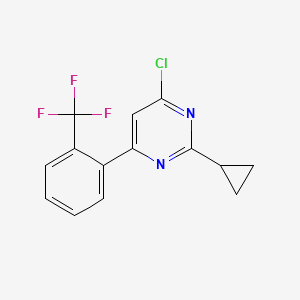
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine
Descripción general
Descripción
“4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine” is a chemical compound with the CAS Number: 137276-71-2 . It has a molecular weight of 222.6 and its IUPAC name is the same as the given name . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClF3N2/c9-6-3-5 (8 (10,11)12)13-7 (14-6)4-1-2-4/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is in liquid form . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader class of pyrimidine derivatives, known for their significance in enzyme inhibition and potential pharmacological applications. For instance, the synthesis processes for related pyrimidine compounds have been explored to identify efficient pathways without the need for special catalysts, demonstrating their versatility in synthetic chemistry. These processes are crucial for developing various inhibitors with significant biological activities (Németh et al., 2010).
Applications in Medicine and Optoelectronics
Research on thiopyrimidine derivatives, which share a core structural similarity with the specified compound, highlights their importance in nonlinear optics (NLO) and potential medicinal applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) provide insights into their structural parameters, electronic properties, and NLO characteristics, suggesting their utility in high-tech optoelectronic applications (Hussain et al., 2020).
Enzyme Inhibition and Pharmacological Potentials
The compound belongs to a category of chemicals integral to the development of enzyme inhibitors. Specific structure-activity relationship (SAR) studies have been conducted on similar pyrimidine derivatives to improve their oral bioavailability and efficacy as inhibitors of transcription factors such as NF-kappaB and AP-1, highlighting their potential in therapeutic applications (Palanki et al., 2000).
Role in Nonlinear Optical Studies
The investigation of pyrimidine and thiopyrimidine derivatives in NLO studies underscores the significance of such compounds in advanced material science. These studies, focusing on electronic, linear, and nonlinear optical properties, pave the way for their application in creating materials with desirable optical characteristics for future technologies (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJYUKFNRCJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




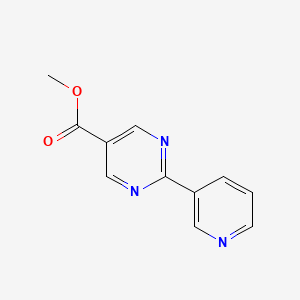
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)

